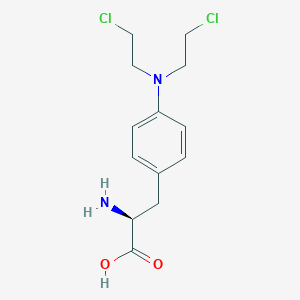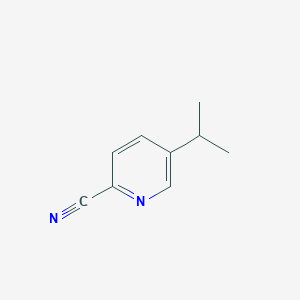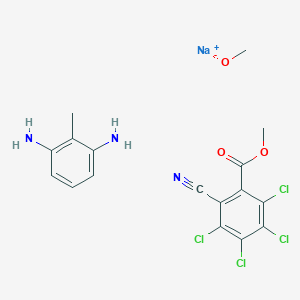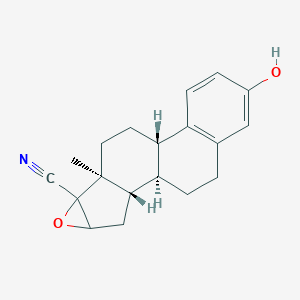
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol is a synthetic compound that belongs to the class of estradiol analogs. It has been extensively studied for its potential applications in scientific research, particularly in the fields of endocrinology and cancer research.
Mecanismo De Acción
The mechanism of action of 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol involves binding to estrogen receptors, which are found in various tissues throughout the body. Upon binding, it activates the estrogen receptor and initiates a cascade of cellular events that ultimately result in the biological effects of estrogen.
Efectos Bioquímicos Y Fisiológicos
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol has been shown to exhibit a range of biochemical and physiological effects. It has been found to stimulate the growth of breast cancer cells in vitro, and has been shown to increase the expression of estrogen-responsive genes. It has also been found to have neuroprotective effects, and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol in lab experiments is its potent estrogenic activity, which allows for the study of estrogen in various biological systems. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol. One potential direction is the development of more potent and selective estrogen receptor modulators based on its structure. Another potential direction is the study of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol, and to determine its potential applications in other areas of scientific research.
In conclusion, 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits potent estrogenic activity, and has been used as a tool to study the effects of estrogen in various biological systems. It has also been studied for its potential applications in cancer research, particularly in the treatment of breast cancer. Further research is needed to fully elucidate its biochemical and physiological effects, and to determine its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol involves a multi-step process that starts with the conversion of estrone to estradiol. The estradiol is then oxidized to form 17-estradiol-3-one, which is subsequently reacted with cyanogen bromide to form the cyano derivative. The final step involves the epoxidation of the cyano derivative using m-chloroperbenzoic acid to form 17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol.
Aplicaciones Científicas De Investigación
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent estrogenic activity and has been used as a tool to study the effects of estrogen in various biological systems. It has also been studied for its potential applications in cancer research, particularly in the treatment of breast cancer.
Propiedades
Número CAS |
100702-71-4 |
|---|---|
Nombre del producto |
17-Cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol |
Fórmula molecular |
C19H21NO2 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
(1R,2S,7S,10S)-14-hydroxy-7-methyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-11(16),12,14-triene-6-carbonitrile |
InChI |
InChI=1S/C19H21NO2/c1-18-7-6-14-13-5-3-12(21)8-11(13)2-4-15(14)16(18)9-17-19(18,10-20)22-17/h3,5,8,14-17,21H,2,4,6-7,9H2,1H3/t14-,15-,16+,17?,18+,19?/m1/s1 |
Clave InChI |
OJFZHBKHYAWBOC-SKPQLKPYSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC4C2(O4)C#N)CCC5=C3C=CC(=C5)O |
SMILES |
CC12CCC3C(C1CC4C2(O4)C#N)CCC5=C3C=CC(=C5)O |
SMILES canónico |
CC12CCC3C(C1CC4C2(O4)C#N)CCC5=C3C=CC(=C5)O |
Sinónimos |
17-cyano-16,17-epoxy-1,3,5(10)estratrien-3-ol cyano-EETO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



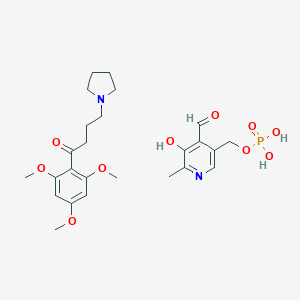
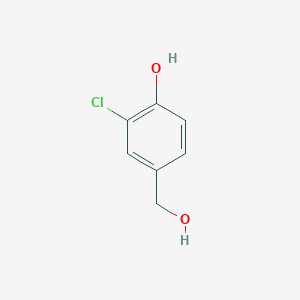
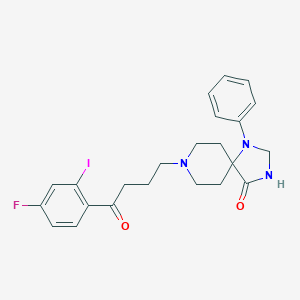
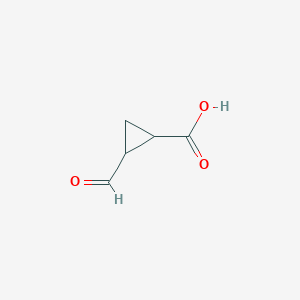
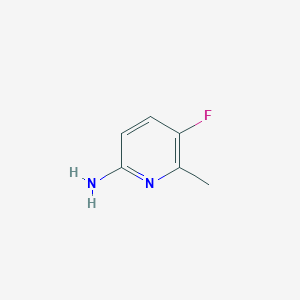
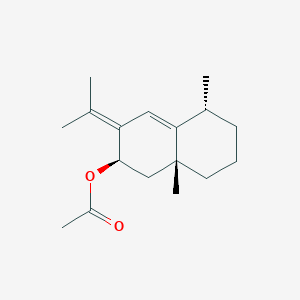
![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)
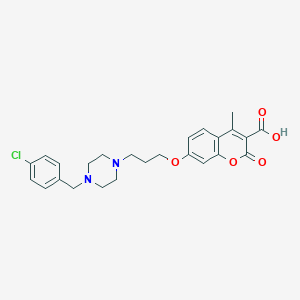
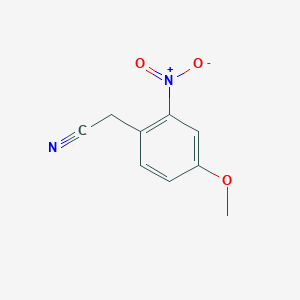
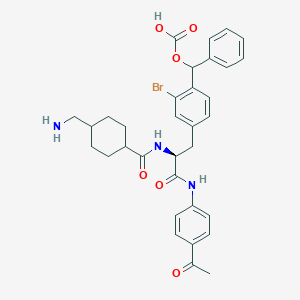
![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)
